molecular formula C15H11O6+ B1247387 Tricetinidin chloride CAS No. 65618-21-5

Tricetinidin chloride

Cat. No.: B1247387
CAS No.: 65618-21-5
M. Wt: 287.24 g/mol
InChI Key: CMPNIWQMRYYTMK-UHFFFAOYSA-O
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Description

Classification within the Anthocyanidin and Flavonoid Families

Tricetinidin chloride belongs to the extensive and diverse flavonoid family of polyphenolic compounds. sorghumbase.org Flavonoids are secondary metabolites in plants and share a common 15-carbon skeleton structure (C6-C3-C6), which consists of two phenyl rings and a heterocyclic ring. scispace.com This broad family is further divided into several classes based on structural variations, including flavones, flavonols, and anthocyanins. ebiohippo.comuib.no

Anthocyanins are water-soluble pigments responsible for many of the red, purple, and blue colors seen in plants. researchgate.netresearchgate.net The core structure of an anthocyanin is the aglycone form, known as an anthocyanidin, which is based on the flavylium (B80283) (2-phenylbenzopyrylium) ion. scispace.com

Tricetinidin is specifically classified as a 3-deoxyanthocyanidin. wikipedia.org This subclass is distinguished from the more common anthocyanidins by the absence of a hydroxyl group at the C-3 position of the heterocyclic C-ring. jobelyn.com.ng This structural difference confers unique properties, such as increased stability under certain conditions, compared to other anthocyanidins. jobelyn.com.ngusda.gov

Table 1: Hierarchical Classification of Tricetinidin

Level Class Subclass Specific Compound
Family Flavonoids
Class Anthocyanins
Subclass Anthocyanidins 3-Deoxyanthocyanidins
Compound Tricetinidin

Historical Context of Tricetinidin Discovery and Initial Research

The study of Tricetinidin is closely linked to research on the chemical components of tea. The compound was identified in black tea (Camellia sinensis) infusions. wikipedia.org Initial research in the early 1980s focused on separating the various components of black tea, which led to the characterization of compounds like Tricetinidin. wikipedia.org

Subsequent studies determined that Tricetinidin in black tea is not directly present in the fresh tea leaf but is a product formed during the manufacturing process. It results from the oxidative degallation of epigallocatechin gallate (EGCG), a highly abundant catechin (B1668976) in green tea. wikipedia.orgresearchgate.net The enzymatic oxidation that occurs during the fermentation stage of black tea production leads to complex molecular rearrangements and the formation of new polyphenolic compounds, including Tricetinidin. researchgate.net

Significance of this compound as a Subject of Academic Inquiry

The academic interest in this compound stems largely from its identity as a 3-deoxyanthocyanidin. This class of compounds is noted for being rarer in nature than other anthocyanidins and possessing enhanced stability, making them of interest as potential natural food colorants. jobelyn.com.ngusda.govrsc.org

Research has been devoted to understanding the unique bioactive properties of 3-deoxyanthocyanidins. healthforeverng.com Studies have indicated that this class of compounds exhibits antioxidant, anti-inflammatory, and antiproliferative activities. healthforeverng.comresearchgate.net Their potential to combat chronic diseases has prompted significant scientific investigation. healthforeverng.com Specifically, 3-deoxyanthocyanidins have been shown to be effective inhibitors of certain cancer cell lines in vitro. rsc.orgresearchgate.net

While much of the research has focused on the broader 3-deoxyanthocyanidin class, particularly compounds like luteolinidin (B1216485) and apigeninidin (B191520) found in sorghum, Tricetinidin itself has been a subject of specific inquiry, although to a lesser extent. jobelyn.com.ngresearchgate.net For instance, one study compared the protective effects of Tricetinidin against oxidative stress in rat kidney cells with other antioxidants, highlighting its potential bioactivity. acs.org Its presence in black tea, one of the most consumed beverages worldwide, also makes it a relevant compound in food chemistry and metabolomics research. maxapress.com The availability of this compound as a chemical standard allows researchers to accurately identify and quantify it in various samples and to explore its biological properties in dedicated studies. ebiohippo.com

Table 2: Chemical Properties of this compound

Property Value
IUPAC Name 5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride
Chemical Formula C₁₅H₁₁ClO₆
Molar Mass 322.7 g/mol
Appearance Intense red-colored solid
CAS Number 65618-21-5

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.ClH/c16-8-5-10(17)9-1-2-13(21-14(9)6-8)7-3-11(18)15(20)12(19)4-7;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWCRMKQPGZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[O+]C2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561012
Record name Tricetinidin
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Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65618-21-5
Record name 1-Benzopyrylium, 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, chloride (1:1)
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Record name Tricetinidin chloride
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Record name Tricetinidin
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Record name TRICETINIDIN CHLORIDE
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Structural Chemistry of Tricetinidin Chloride

Fundamental Flavylium (B80283) Cation Core Structure

The foundational structure of Tricetinidin chloride is the flavylium cation. This is an oxonium ion based on a core scaffold known as chromenylium (or benzopyrylium), which consists of a bicyclic system, linked to a phenyl group at the C2 position. wikipedia.org The flavylium cation is the central structure for all anthocyanidins and is characterized by a positive charge that can be delocalized across the molecule, a key feature contributing to its color and reactivity. wikipedia.org This aromatic system forms the backbone upon which various substituents are placed, defining the specific identity and properties of the resulting compound.

Substituent Pattern Analysis of the Tricetinidin Aglycone

Tricetinidin is the aglycone form, meaning it is the core flavonoid structure without any attached sugar moieties. The specific identity of Tricetinidin is defined by the pattern of hydroxyl (-OH) groups attached to its flavylium core.

The structure is characterized by:

A-Ring: Two hydroxyl groups located at the C5 and C7 positions.

B-Ring: Three hydroxyl groups located at the C3', C4', and C5' positions.

A notable feature of Tricetinidin is the absence of a hydroxyl group at the C3 position of the central C-ring, which classifies it as a 3-deoxyanthocyanidin. wikipedia.orgwikipedia.org The chloride ion (Cl⁻) is present to balance the positive charge of the flavylium cation. Tricetinidin can be found in infusions of black tea, where it is believed to form from the oxidative degallation of epigallocatechin gallate (EGCG). wikipedia.org

IdentifierValue
Chemical Name5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium chloride
Synonym3',4',5,5',7-Pentahydroxyflavylium chloride chemicalbook.com
Molecular FormulaC15H11ClO6 chemicalbook.comchemfaces.comsinfoochem.com
Molecular Weight322.7 g/mol chemicalbook.comchemfaces.comsinfoochem.com
CAS Number65618-21-5 chemfaces.comsinfoochem.comnih.gov

Covalently Modified Forms and Research Derivatives

In research, the Tricetinidin aglycone can be covalently modified to study its properties or to create derivatives with altered characteristics. These modifications are common in the study of flavonoids to understand their stability, solubility, and biological activity.

Glycosylation is a common modification of anthocyanidins in nature, involving the attachment of one or more sugar units (like glucose, galactose, or arabinose) to the aglycone core via an O-glycosidic bond. researchgate.net For anthocyanidins in general, glycosylation at the C3 position significantly increases the stability of the flavylium cation. nih.gov While Tricetinidin is a 3-deoxyanthocyanidin, glycosylation can occur at other available hydroxyl groups, such as those at C5 or C7. These modifications enhance water solubility and can alter the color and stability of the compound.

Acylation is the process of adding an acyl group (R-C=O) to a molecule. In flavonoids, this typically occurs on the sugar moieties of glycosylated forms, where aliphatic or aromatic acids attach to the sugar's hydroxyl groups. This modification can further stabilize the molecule and influence its color, often leading to a blue or purple hue (a bluing effect).

Methylation involves the addition of a methyl group (-CH3) to a molecule, typically at a hydroxyl or other suitable functional group. reachemchemicals.combritannica.com In the biosynthesis of anthocyanidins, methylation of hydroxyl groups on the B-ring is a key step in creating different types of anthocyanidins from precursors like cyanidin (B77932) and delphinidin (B77816). wikipedia.org This process alters the electronic properties of the molecule, which in turn affects its color, stability, and reactivity.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govmdpi.com In the context of Tricetinidin, researchers may create synthetic or semi-synthetic analogues to investigate these relationships.

The objectives of creating such analogues include:

Investigating the role of hydroxyl groups: By selectively removing, adding, or modifying the hydroxyl groups on the A and B rings, researchers can determine which groups are essential for a particular biological effect, such as antioxidant activity. nih.gov

Improving stability: The flavylium cation is often unstable in neutral or alkaline conditions. Synthetic modifications can be made to the core structure to enhance its stability for potential applications.

Modulating bioavailability: Changes to the molecule's polarity and size through the synthesis of analogues can influence how it is absorbed and metabolized.

These SAR studies provide valuable insights into the chemical requirements for the desired activity, guiding the design of new compounds with enhanced properties. nih.govnih.gov

Natural Occurrence and Distribution in Biological Systems

Identification in Plant Species and Tissues

Tricetinidin has been identified in a limited but diverse range of plant species, from lower plants like mosses and ferns to higher plants, particularly within the grass family. Its accumulation is often localized to specific tissues.

One of the most significant sources of tricetinidin is the cereal grain sorghum (Sorghum bicolor). It is found alongside other 3-deoxyanthocyanidins like luteolinidin (B1216485) and apigeninidin (B191520). wildflowerfinder.org.ukacs.org Within the sorghum plant, these compounds are concentrated in the outer layers of the grain, specifically the pericarp (bran) of certain cultivars, and in the leaf sheaths . wildflowerfinder.org.ukencyclopedie-environnement.org Black and red sorghum varieties are particularly noted for their high 3-deoxyanthocyanidin content. wikipedia.org

Beyond the well-documented presence in sorghum, tricetinidin has been reported in other botanical sources. It is found in black tea infusions , where it is thought to form from the oxidative degallation of epigallocatechin gallate (EGCG) during the fermentation process. mdpi.com Additionally, tricetinidin has been identified in some lower plants, including certain species of ferns and mosses . wildflowerfinder.org.uk For instance, the water fern (Azolla filiculoides) and Sphagnum mosses are known to produce 3-deoxyanthocyanidins, including the reddish tricetinidin, often as a response to stress. wildflowerfinder.org.ukbritannica.com

Table 1: Identification of Tricetinidin in Plant Species and Tissues

Plant Species Common Name Family Tissue(s)
Sorghum bicolor Sorghum Poaceae Pericarp (bran), Leaf sheaths
Camellia sinensis (processed) Black Tea Theaceae Infusion from fermented leaves
Azolla filiculoides Water Fern Salviniaceae Whole plant
Sphagnum sp. Peat Moss Sphagnaceae Cell wall

Distributional Patterns Across Botanical Families

The known distribution of tricetinidin is not widespread across the plant kingdom but is notable in the families it inhabits.

The most significant family in terms of dietary and research relevance for tricetinidin is the Poaceae (grass family). mgcub.ac.innih.gov Sorghum bicolor is the primary example within this family and is the only common dietary source of 3-deoxyanthocyanidins. nih.gov The occurrence in sorghum highlights a specialized metabolic pathway within this family.

The presence of tricetinidin in Theaceae , specifically in processed black tea, indicates that its formation can be a result of manufacturing processes that induce chemical transformations of precursor compounds naturally present in the leaves of Camellia sinensis. mdpi.com

The identification of tricetinidin in the Salviniaceae (a family of aquatic ferns) and Sphagnaceae (a family of mosses) suggests that the biosynthetic pathways for 3-deoxyanthocyanidins are ancient and have been conserved in some lower plant lineages. wildflowerfinder.org.ukbritannica.commdpi.com In these plants, the compounds are often produced as protective phytoalexins. wildflowerfinder.org.uk

Variability in Tricetinidin Content Across Genotypes and Environmental Conditions

The concentration and composition of 3-deoxyanthocyanidins, including tricetinidin, in plants are not static. They are subject to significant variation based on genetic makeup and environmental influences. Much of the detailed research on this variability has been conducted on Sorghum bicolor due to its agricultural importance.

Environmental Conditions: Environmental stressors are known to trigger the biosynthesis of 3-deoxyanthocyanidins as a defense mechanism.

Pathogen Inoculation: Fungal infection is a potent inducer of 3-deoxyanthocyanidin synthesis in sorghum, where these compounds act as phytoalexins to combat the pathogen. wildflowerfinder.org.uk

UV Light Exposure: Exposure to high-fluence ultraviolet (UV) light during grain maturation can activate the biosynthetic pathway for 3-deoxyanthocyanidins in the sorghum pericarp. mdpi.com

Weathering: Environmental conditions such as weathering have been observed to affect the levels of 3-deoxyanthocyanidins in sorghum, with some red sorghum genotypes turning black upon sun exposure, leading to a significant increase in these pigments. researchgate.net

Heavy Metal Stress: In the water fern (Azolla filiculoides), the presence of the heavy metal cadmium in the water can induce the production and accumulation of 3-deoxyanthocyanidins. wildflowerfinder.org.uk

Table 2: Factors Influencing 3-Deoxyanthocyanidin (including Tricetinidin) Content in Sorghum

Factor Influence on Content Research Findings
Genotype High Black and red pericarp sorghum genotypes contain significantly higher levels of 3-deoxyanthocyanidins compared to white or tan genotypes. acs.orgresearchgate.net The composition of specific 3-deoxyanthocyanidins varies among cultivars. acs.org
Environmental Stress High Fungal infection, UV light exposure, and weathering can all lead to a significant increase in the accumulation of 3-deoxyanthocyanidins in sorghum tissues as a defense response. wildflowerfinder.org.ukmdpi.comresearchgate.net

Biosynthesis and Metabolic Pathways of Tricetinidin

Precursor Pathways in Flavonoid Biosynthesis

The assembly of the tricetinidin molecule relies on precursors from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) (malonate) pathway. sci-hub.se

The Shikimate and Phenylpropanoid Pathways : The shikimate pathway provides the aromatic amino acid L-phenylalanine. oup.com In the first step of the general phenylpropanoid pathway, the enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.gov This is followed by hydroxylation at the C4 position by Cinnamate (B1238496) 4-Hydroxylase (C4H) to yield p-coumaric acid. oup.com Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. nih.gov This molecule serves as the starter unit for the construction of the B-ring and the three-carbon bridge of the flavonoid skeleton. wikipedia.org

The Malonyl-CoA Pathway : The A-ring of the flavonoid structure is derived from the acetate pathway. The precursor, malonyl-CoA , is formed from acetyl-CoA through the action of Acetyl-CoA Carboxylase (ACC). researchgate.net Three molecules of malonyl-CoA are required as extender units for each molecule of tricetinidin synthesized. wikipedia.org

Enzymatic Steps Leading to Tricetinidin Formation

The synthesis of the core tricetinidin structure from the precursors is a multi-step process catalyzed by a series of enzymes. The pathway diverges from the more common anthocyanin pathway, which is critical for the "3-deoxy" nature of tricetinidin.

Chalcone (B49325) Synthase (CHS) : This enzyme marks the first committed step in flavonoid biosynthesis. wikipedia.org CHS is a type III polyketide synthase that catalyzes the sequential condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA. tandfonline.com The resulting intermediate undergoes intramolecular cyclization and aromatization to form a C15 compound known as naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). oup.comresearchgate.net

Chalcone Isomerase (CHI) : While the cyclization of naringenin chalcone can occur spontaneously, the enzyme Chalcone Isomerase significantly accelerates the reaction and ensures the correct stereochemistry. mdpi.com CHI catalyzes the intramolecular cyclization of the chalcone to form the corresponding (2S)-flavanone, naringenin. researchgate.netfrontiersin.org Naringenin is a key intermediate and a branch point for various flavonoid classes. nih.gov

Flavonoid 3',5'-Hydroxylase (F3'5'H) : To achieve the specific 3',4',5'-trihydroxy substitution pattern on the B-ring characteristic of tricetinidin, the flavanone (B1672756) intermediate must be hydroxylated. Flavonoid 3',5'-hydroxylase, a cytochrome P450 enzyme, catalyzes the hydroxylation at both the 3' and 5' positions of the B-ring. nih.govresearchgate.net This enzyme can act on naringenin or the intermediate eriodictyol (B191197) to produce 5,7,3',4',5'-pentahydroxyflavanone, the direct flavanone precursor to tricetinidin. oup.com

Flavanone 3β-hydroxylase (F3H) : In the biosynthesis of common anthocyanins, F3H hydroxylates flavanones at the 3-position of the C-ring to produce dihydroflavonols. nih.govresearchgate.net However, for the synthesis of 3-deoxyanthocyanidins like tricetinidin, this step must be bypassed. The suppression of F3H gene expression or the presence of enzymes that effectively compete for the flavanone substrate is crucial for channeling metabolic flow towards 3-deoxyanthocyanidin production. researchgate.netoup.com

Dihydroflavonol 4-Reductase / Flavanone 4-Reductase (DFR/FNR) : In the 3-deoxyanthocyanidin pathway, the flavanone (5,7,3',4',5'-pentahydroxyflavanone) is directly reduced by a reductase enzyme. Some Dihydroflavonol 4-Reductase (DFR) enzymes also possess Flavanone 4-Reductase (FNR) activity, enabling them to reduce the C4-carbonyl group of flavanones to a hydroxyl group, forming flavan-4-ols. researchgate.netuu.nl This reaction yields the immediate precursor to tricetinidin, a corresponding flavan-4-ol.

Deoxyanthocyanidin Synthase (DANS) : The final step in the formation of the tricetinidin aglycone is the conversion of the flavan-4-ol into the colored flavylium (B80283) cation. This step is thought to be catalyzed by an enzyme with activity similar to Anthocyanidin Synthase (ANS), though the specific enzyme in the 3-deoxyanthocyanidin pathway is not fully characterized and is sometimes referred to as Deoxyanthocyanidin Synthase. oup.comuu.nl

The following table summarizes the key enzymatic reactions leading to the formation of the tricetinidin aglycone.

EnzymeAbbreviationSubstrate(s)ProductRole in Pathway
Phenylalanine Ammonia-LyasePALL-PhenylalanineCinnamic acidInitiates the phenylpropanoid pathway.
Chalcone SynthaseCHSp-Coumaroyl-CoA + 3x Malonyl-CoANaringenin ChalconeFirst committed step of flavonoid synthesis. wikipedia.org
Chalcone IsomeraseCHINaringenin ChalconeNaringeninCyclizes the chalcone to a flavanone. researchgate.net
Flavonoid 3',5'-HydroxylaseF3'5'HNaringenin / Eriodictyol5,7,3',4',5'-PentahydroxyflavanoneEstablishes the B-ring hydroxylation pattern. nih.govresearchgate.net
Flavanone 4-ReductaseFNR5,7,3',4',5'-PentahydroxyflavanoneFlavan-4-ol intermediateKey reduction step for the 3-deoxy pathway. researchgate.net
Deoxyanthocyanidin SynthaseDANSFlavan-4-ol intermediateTricetinidinForms the final flavylium cation. oup.com

Post-Synthetic Modifications and Their Enzymology

Once the tricetinidin aglycone is synthesized, it can undergo further modifications, primarily glycosylation and methylation. These modifications alter the compound's solubility, stability, and color.

Glycosylation : Glycosylation is the most common modification, involving the attachment of sugar moieties to the flavonoid core. This reaction is catalyzed by UDP-dependent Glycosyltransferases (UGTs) . nih.gov For example, a glucosyl group might be attached to the 5-hydroxyl position to form tricetinidin 5-O-glucoside. researchgate.net This modification generally increases the water solubility and chemical stability of the molecule, facilitating its transport and storage in the plant cell vacuole. researchgate.net

Methylation : O-methylation, the addition of a methyl group to a hydroxyl group, is another possible modification. These reactions are catalyzed by O-methyltransferases (OMTs) using S-adenosyl methionine (SAM) as the methyl donor. In the related biosynthesis of the flavone tricin, OMTs are responsible for methylating the 3' and 5' hydroxyl groups. frontiersin.orgresearchgate.net Similar enzymes could potentially act on tricetinidin to produce methylated derivatives.

Genetic Regulation of Tricetinidin Biosynthesis

The biosynthesis of tricetinidin is a tightly controlled process, regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a combination of transcription factors, ensuring that the compounds are produced in the correct tissues, at the appropriate developmental stages, and in response to environmental cues.

The primary regulatory mechanism for the flavonoid pathway involves a protein complex known as the MBW complex. oup.comfrontiersin.org This complex consists of three types of transcription factors:

R2R3-MYB proteins : These proteins are often the primary determinants of which branch of the flavonoid pathway is activated. Specific MYB factors can activate the genes for anthocyanin and proanthocyanidin synthesis. nih.gov

basic Helix-Loop-Helix (bHLH) proteins : These transcription factors act as co-regulators, forming a dimer with the MYB proteins. oup.com

WD40-repeat (WDR) proteins : These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components to form a functional activation complex. frontiersin.orgresearchgate.net

This MBW complex binds to specific recognition sites in the promoters of the target structural genes, such as CHS, CHI, F3'5'H, and DFR, thereby activating their transcription in a coordinated manner. researchgate.net The differential expression of specific MYB and bHLH regulators allows the plant to control the flux through different branches of the pathway. For instance, the activation of an FNR-type DFR gene and the simultaneous repression of the F3H gene would be a key regulatory point to specifically channel intermediates towards tricetinidin biosynthesis in response to stimuli like pathogen attack. oup.com

Transcription Factor FamilyRole in RegulationMechanism
R2R3-MYBActivators or RepressorsBinds to specific promoter elements of target genes; determines pathway branch specificity. nih.gov
basic Helix-Loop-Helix (bHLH)Co-activatorsForms a complex with MYB proteins, essential for DNA binding and activation. oup.com
WD40-Repeat (WDR)Scaffolding ProteinStabilizes the MYB-bHLH interaction to form the active MBW complex. frontiersin.org

Chemical Synthesis and Analog Generation Strategies

Total Synthesis Approaches to Tricetinidin Chloride

The total synthesis of tricetinidin and other 3-deoxyanthocyanidins typically relies on the acid-catalyzed condensation of two key aromatic fragments, often referred to as the "Western" and "Eastern" halves of the molecule. google.com This general approach has been refined over the years to improve yields and accommodate various substitution patterns.

A prevalent and effective method involves the condensation of a phloroglucinol (B13840) derivative with a substituted acetophenone. researchgate.net For this compound, the specific reactants are 2,4,6-trihydroxybenzaldehyde (B105460) (from the phloroglucinol family, forming the A-ring) and 1-(3,4,5-trihydroxyphenyl)ethanone (B1618563) (the B-ring and part of the C-ring precursor). researchgate.netresearchgate.net To prevent unwanted side reactions and improve solubility, the hydroxyl groups of the starting materials are often protected, for instance, as acetyl esters. researchgate.net The condensation is typically carried out under harsh acidic conditions, such as by bubbling dry hydrogen chloride gas through the reaction mixture in a solvent like ethyl acetate (B1210297) or by using concentrated sulfuric acid in acetic acid. su.edu.pknih.gov The reaction proceeds to form the flavylium (B80283) salt, which precipitates from the solution and can be isolated after deprotection.

An alternative high-yield strategy for phloroglucinol-type 3-deoxyanthocyanidins, including tricetinidin, involves the reaction between phloroglucinol derivatives and arylethynylketones. researchgate.net This method, conducted in acetic acid with aqueous hexafluorophosphoric acid, provides a powerful route to the target compounds. researchgate.net

Table 1: Summary of Total Synthesis Strategies for this compound

Strategy Name Key Reactants (Precursors) Reaction Conditions Key Features
Robinson-Type Condensation 2,4,6-Trihydroxybenzaldehyde (or acetylated derivative) + 3',4',5'-Trihydroxyacetophenone (or acetylated derivative) Anhydrous HCl gas in organic solvent; or H₂SO₄ in acetic acid. su.edu.pknih.gov Classic, widely used method for flavylium synthesis; often requires harsh acidic conditions.
Arylethynylketone Condensation Phloroglucinol derivative + 3,4,5-Trihydroxyphenyl ethynyl (B1212043) ketone Acetic acid, aqueous hexafluorophosphoric acid (HPF₆). researchgate.net A more modern approach reported to provide high yields of the target 3-deoxyanthocyanidin. researchgate.net

Semi-synthetic Methods for Derivatization

Semi-synthesis utilizes a readily available natural or synthetic core structure, like tricetinidin, as a starting point for chemical modifications. researchgate.net This approach is valuable for generating libraries of related compounds, or analogs, to explore structure-activity relationships or improve physicochemical properties such as stability and solubility. researchgate.netbiorxiv.org For flavonoids, common derivatization targets are the hydroxyl groups on the aromatic rings.

Key derivatization strategies include:

Glycosylation : This involves the attachment of one or more sugar units to the tricetinidin scaffold. In nature, glycosylation is a common modification for anthocyanidins, typically occurring at the C3, C5, or C7 positions, which enhances water solubility and stability. mdpi.com A synthetic approach might involve coupling a protected sugar, such as an acetylated glucopyranosyl bromide, to a hydroxyl group on one of the precursor molecules before the final condensation step. google.com

Pyranoanthocyanin Formation : A more complex derivatization involves the cycloaddition reaction between the flavylium cation and various nucleophilic species. This leads to the formation of a new pyran ring (D-ring) fused to the original structure, creating a class of derivatives known as pyranoanthocyanins with distinct color and stability profiles. acs.org

Table 2: Common Derivatization Methods for Flavonoid Scaffolds

Modification Type Target Functional Group Typical Reagents Purpose of Derivatization
Glycosylation Phenolic Hydroxyls (-OH) Protected sugar halides (e.g., acetobromo-α-D-glucose) Increase water solubility and stability; mimic natural anthocyanins. mdpi.comgoogle.com
Methylation Phenolic Hydroxyls (-OH) Methyl iodide, Dimethyl sulfate Modulate electronic properties, block reactive sites, improve stability.
Acylation Phenolic Hydroxyls (-OH) Acyl chlorides, Anhydrides Enhance lipophilicity, alter biological activity. mdpi.com
Pyranoanthocyanin Formation Flavylium C-ring (C4 position) Enols, Vinylphenols, Carbonyl compounds Create new, often more stable, pigment structures. acs.org

Stereochemical Considerations in Synthetic Pathways

The final structure of this compound, being a planar, aromatic flavylium cation, is achiral and thus possesses no stereocenters. However, stereochemistry is a critical consideration in the synthesis of its precursors and many of its most important derivatives.

Precursors : The biosynthesis and chemical synthesis of flavonoids often proceed through non-aromatic intermediates such as flavanones and dihydroflavonols (flavanonols). researchgate.netmdpi.com These intermediates contain stereocenters. For example, the cyclization of a chalcone (B49325) precursor to form a flavanone (B1672756) creates a chiral center at the C2 position. researchgate.net The subsequent conversion to a dihydroflavonol introduces a second stereocenter at C3. mdpi.com Unless asymmetric synthesis techniques or chiral resolving agents are employed, these synthetic intermediates are typically produced as racemic mixtures.

Derivatives : Stereochemistry is paramount in glycosylated derivatives of tricetinidin. The attachment of a sugar moiety introduces multiple new chiral centers. A key stereochemical feature is the configuration of the anomeric carbon (the C1 of the sugar), which results in either an α- or β-glycosidic bond. qmul.ac.uk The inherent stereochemistry of the sugar itself (e.g., D-glucose vs. L-glucose) is also a defining characteristic of the final derivative.

Related Reduced Forms : The biosynthetic pathway to many flavonoids involves leucoanthocyanidins (flavan-3,4-diols), which are reduced forms of anthocyanidins. qmul.ac.ukmdpi.com These molecules contain multiple stereocenters (at C2, C3, and C4), and controlling the relative stereochemistry (cis/trans relationships) between the substituents on the C-ring is a significant synthetic challenge. qmul.ac.uk While the final oxidation to the flavylium cation in tricetinidin eliminates these stereocenters, their control is vital for synthesizing related flavan-3-ol (B1228485) compounds based on the tricetinidin substitution pattern.

Table 3: Stereochemical Issues in Tricetinidin-Related Molecules

Molecule Type Location of Stereocenter(s) Stereochemical Consideration Relevance
Flavanone Precursor C2 R/S configuration Synthetic intermediate; often formed as a racemate. researchgate.net
Dihydroflavonol Precursor C2, C3 R/S configuration at each center; cis/trans relationship Key biosynthetic and synthetic intermediate. mdpi.com
Glycoside Derivative Anomeric Carbon (C1') of Sugar α/β linkage Determines the geometry of the sugar-aglycone bond, affecting properties. qmul.ac.uk
Leucoanthocyanidin C2, C3, C4 Multiple R/S configurations; cis/trans relationships Biosynthetic precursor; synthesis requires significant stereocontrol. qmul.ac.ukmdpi.com

Analytical Methodologies for the Characterization and Quantification of Tricetinidin Chloride

Extraction and Purification Techniques for Research Applications

The initial and most critical stage in the analysis of Tricetinidin chloride is its isolation from the source material, typically plant tissues. This process involves extracting the compound and subsequently purifying it from co-extracted substances such as sugars, proteins, and other polyphenols, which can interfere with accurate quantification. usamvcluj.rousamvcluj.roresearchgate.net

Solvent extraction is a fundamental technique used to isolate proanthocyanidins and anthocyanidins from solid plant matrices. mdpi.comgoogle.comgoogle.com The choice of solvent is paramount and is dictated by the polarity of the target compound. mdpi.com For polar compounds like this compound, polar solvents are generally employed. The process involves mixing the plant material with a chosen solvent to dissolve the target compounds. organomation.comyoutube.com

Commonly used solvents for the extraction of this class of compounds include acidified aqueous solutions of methanol, ethanol, or acetone. mdpi.comnih.gov Acidification, often with hydrochloric acid (HCl) or formic acid, is crucial as it helps to maintain the stability of the anthocyanidin flavylium (B80283) cation structure, which is predominant at low pH. acs.orgnih.gov For instance, a two-step procedure using aqueous acetone followed by aqueous methanol is frequently used for the comprehensive extraction of grape proanthocyanidins. nih.gov The efficiency of the extraction can be influenced by several factors, including temperature, solvent-to-solid ratio, and extraction time. mdpi.comnih.gov Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to enhance the extraction yield by disrupting plant cell walls and improving solvent penetration. mdpi.com

Table 1: Common Solvents for this compound Extraction

Solvent SystemTypical ModifierRationale for UseReference
Methanol/Water0.1% - 1% HCl or Formic AcidHigh efficiency for extracting flavan-3-ol (B1228485) monomers and oligomers. Acid maintains flavylium cation stability. mdpi.comnih.gov
Ethanol/Water0.1% - 1% HCl or Formic AcidA less toxic alternative to methanol, effective for polar flavonoids. mdpi.comnih.gov
Acetone/Water0.1% - 1% Formic AcidParticularly effective for higher molecular weight proanthocyanidins and polymers. mdpi.comnih.gov

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration of anthocyanins and proanthocyanidins from crude extracts. usamvcluj.ronih.gov It serves to remove interfering substances like sugars, organic acids, and other polar impurities, thereby enriching the analyte of interest. usamvcluj.roresearchgate.net The principle of SPE is similar to liquid chromatography, where compounds are separated based on their affinity for a solid sorbent. interchim.fr

The most common procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. youtube.com For anthocyanidin purification, reversed-phase sorbents such as C18 are frequently used. usamvcluj.ro In this method, the C18 cartridge is first conditioned with methanol and then equilibrated with acidified water. The aqueous crude extract is loaded onto the column, where this compound is retained by hydrophobic interactions, while highly polar impurities like sugars are washed away. The purified compound is then eluted with an organic solvent, typically acidified methanol or ethanol. usamvcluj.ro Polymeric sorbents are also utilized for their high loading capacity and stability across a wide pH range. nih.govfishersci.ca

Table 2: Typical Solid-Phase Extraction Protocol for this compound

StepSolvent/SolutionPurposeReference
1. ConditioningMethanolTo activate the C18 stationary phase. usamvcluj.royoutube.com
2. EquilibrationAcidified Water (e.g., pH 2)To prepare the sorbent for the aqueous sample. usamvcluj.royoutube.com
3. Sample LoadingAqueous Crude ExtractAnalyte is retained on the sorbent. usamvcluj.royoutube.com
4. WashingAcidified WaterTo remove polar impurities like sugars and organic acids. usamvcluj.roresearchgate.netyoutube.com
5. ElutionAcidified Methanol or EthanolTo desorb and collect the purified this compound. usamvcluj.roresearchgate.netyoutube.com

For larger-scale purification, macroporous adsorbent resins are highly effective. nih.govseplite.comresearchgate.net These resins, such as Amberlite XAD-7 or AB-8, are non-polar or weakly polar polymers with a large surface area, which allows for the adsorption of phenolic compounds from aqueous solutions. researchgate.netacs.org The process is based on an adsorption-desorption mechanism. acs.org

The crude aqueous extract is passed through a column packed with the activated resin. acs.org this compound and other phenolic compounds are adsorbed onto the resin, while sugars, acids, and other highly polar substances pass through. seplite.comacs.org After a washing step with water to remove any remaining polar impurities, the adsorbed compounds are desorbed using an organic solvent, typically ethanol at varying concentrations. nih.gov Studies on mulberry anthocyanins showed that acidified 80% ethanol could elute most of the adsorbed pigments, achieving a high recovery rate. nih.gov This method is efficient for industrial applications due to the reusability of the resin and the high purity of the resulting product. nih.govacs.org Cation-exchange resins have also been successfully employed to purify anthocyanins, leveraging the positive charge of the flavylium cation at acidic pH. preprints.orggoogle.com

Countercurrent chromatography (CCC) is an advanced, all-liquid separation technique that operates without a solid stationary phase, thereby eliminating issues like irreversible adsorption of the analyte. acs.orgnih.govwikipedia.org The separation is based on the differential partitioning of solutes between two immiscible liquid phases. wikipedia.orgmdpi.com High-speed countercurrent chromatography (HSCCC) is a specific application of this technique that has been successfully used for the separation and purification of anthocyanins. acs.orgacs.orgnih.gov

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC method. mdpi.com For anthocyanin separation, a common system consists of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water, often acidified with trifluoroacetic acid (TFA). acs.orgacs.orgnih.gov For example, a system of TBME/n-butanol/acetonitrile/water (2:2:1:5) with TFA has been proven effective for fractionating anthocyanin mixtures from various plant sources. acs.orgacs.org By optimizing the solvent system and other parameters like flow rate, HSCCC can yield highly pure fractions of individual anthocyanins, making it ideal for isolating standards for research. nih.govnih.gov

Chromatographic Separation Techniques

Following extraction and purification, chromatographic techniques are employed for the final separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for the separation, identification, and quantification of anthocyanins and anthocyanidins. acs.orgnih.govanalis.com.my The technique offers high resolution, sensitivity, and reproducibility.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) setup is typically used. ymcamerica.com The stationary phase is a non-polar column, most commonly a C18 column, while the mobile phase is a polar mixture of solvents. ymcamerica.comsielc.com The separation relies on the differential partitioning of the analytes between the stationary and mobile phases.

The mobile phase usually consists of a gradient of two solvents: an aqueous phase (A) and an organic phase (B). acs.org The aqueous phase is typically water acidified with an agent like formic acid, trifluoroacetic acid (TFA), or sulfuric acid to ensure the anthocyanidins remain in their stable, colored flavylium cation form and to improve peak shape. acs.orgnih.govsielc.com The organic phase is usually acetonitrile or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is used to separate compounds with varying polarities present in the extract. acs.org

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. nih.gov Anthocyanidins like this compound exhibit strong absorbance in the visible region, typically around 520-535 nm, which allows for selective and sensitive detection. acs.orgresearchgate.net Coupling HPLC with mass spectrometry (MS) provides structural information, confirming the identity of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. acs.orgnih.gov

Table 3: Representative HPLC Conditions for this compound Analysis

ParameterTypical SettingPurposeReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for separation. acs.orgymcamerica.com
Mobile Phase AWater with 0.1% - 10% Formic Acid or TFAAqueous component; acid maintains analyte stability and improves peak shape. acs.orgymcamerica.com
Mobile Phase BAcetonitrile or MethanolOrganic modifier to elute compounds. acs.orgsielc.com
Elution ModeGradient (e.g., 5% to 50% B over 60 min)Allows for separation of a complex mixture of compounds with different polarities. acs.org
Flow Rate0.8 - 1.0 mL/minStandard flow for analytical columns. acs.org
DetectionDAD or UV-Vis at ~520-535 nmSpecific wavelength for maximum absorbance of anthocyanidins. acs.orgacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of this compound and related 3-deoxyanthocyanidins (3-DXAs). This method combines the separation capabilities of liquid chromatography, typically Ultra-Performance Liquid Chromatography (UPLC), with the specificity and sensitivity of mass spectrometry. oup.comnih.gov

Researchers have developed and validated UPLC-MS methods for the analysis of 3-DXAs in complex matrices like sorghum extracts. oup.comnih.gov These methods are characterized by their high accuracy, precision, and linearity over a wide concentration range. For instance, a validated UPLC method using luteolinidin (B1216485) chloride as an external standard demonstrated a linearity range of 3.2 to 320 ppm with a correlation coefficient (r²) of 0.99999, an accuracy of 99.5%, and a precision of less than 1% relative standard deviation (RSD) for replicate preparations. oup.com

In a typical LC-MS/MS analysis of 3-DXAs, chromatographic separation is achieved on a reverse-phase column. The mobile phase often consists of a gradient of aqueous acid (like formic acid) and an organic solvent (such as methanol or acetonitrile). The mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, as 3-DXAs readily form protonated molecular ions [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then performed to generate characteristic fragmentation patterns, which are crucial for unambiguous structural confirmation. researchgate.netshimadzu.com.sg

Table 1: Illustrative LC-MS/MS Parameters for 3-Deoxyanthocyanidin Analysis

ParameterCondition
Chromatography SystemUltra-Performance Liquid Chromatography (UPLC)
ColumnReversed-phase C18
Mobile Phase A0.1% Formic acid in water
Mobile Phase BMethanol or Acetonitrile
ElutionGradient
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM) or Full Scan MS/MS

HPLC-Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of 3-deoxyanthocyanidins. nih.govmdpi.com The DAD detector allows for the monitoring of absorbance over a wide range of wavelengths simultaneously, providing spectral information that aids in peak identification and purity assessment. For 3-DXAs, the maximum absorption wavelength (λmax) typically falls between 480 and 483 nm in the visible spectrum, which is used for detection and quantification. nih.govmdpi.comresearchgate.net

Validated HPLC-DAD methods for 3-DXAs, such as those found in Arrabidaea chica, utilize columns like silica-based phenyl columns. researchgate.net The mobile phase is often a gradient system composed of buffers (e.g., potassium dihydrogen phosphate), acetonitrile, and methanol. researchgate.net Method validation confirms reliability by assessing parameters such as selectivity, linearity, precision, accuracy (recovery), and robustness. researchgate.net Such methods are essential for the quality control of plant extracts and for studying the chemical ecology of these compounds. nih.gov

Table 2: HPLC-DAD Method Parameters for 3-Deoxyanthocyanidin Quantification

ParameterSpecification
InstrumentHigh-Performance Liquid Chromatograph
DetectorDiode Array Detector (DAD)
Detection Wavelength~480 nm
ColumnSilica-based Phenyl or C18
Mobile PhaseGradient elution with aqueous buffer, acetonitrile, and methanol
Quantification StandardBased on a reference standard like Carajurin or Luteolinidin

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis and screening of 3-deoxyanthocyanidins in plant extracts. researchgate.net In this technique, a thin layer of an adsorbent material, typically silica gel, coated on a plate acts as the stationary phase. juniata.edu

For the analysis of 3-DXAs from sources like sorghum, samples are spotted on the TLC plate, which is then developed in a chamber containing a suitable mobile phase. researchgate.net A novel solvent system comprising a mixture of hexane, ethyl acetate (B1210297), acetone, isopropyl alcohol, and water (6:1:1:1:1) has been reported to effectively separate both polar (like anthocyanins) and nonpolar plant pigments. researchgate.net After development, the separated compounds appear as distinct spots. Visualization of 3-deoxyanthocyanidins is straightforward due to their inherent color, but can be enhanced under UV light (e.g., 366 nm), where they may fluoresce. researchgate.net TLC is particularly useful for initial screening and for monitoring the progress of extraction and purification procedures.

Paper Chromatography

Paper chromatography is a foundational chromatographic technique that can be used to separate colored compounds like anthocyanins. umn.eduumn.edu This method employs a strip of chromatography paper (cellulose) as the stationary phase. ttu.edu The sample is applied as a spot near the bottom of the paper, which is then suspended in a sealed chamber with a solvent (the mobile phase) at the bottom. b-cdn.net

As the solvent moves up the paper by capillary action, it dissolves the sample and carries the constituent pigments at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (paper) and the mobile phase (solvent). ttu.edu Pigments that are more soluble in the mobile phase and have a lower affinity for the paper travel further up. Ethanol has been shown to be an efficient solvent for both extracting and resolving anthocyanin pigments from plant calyxes using paper chromatography. umn.eduumn.edu This technique is well-suited for educational demonstrations and basic qualitative separation of pigments. b-cdn.net

Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including 3-deoxyanthocyanidins. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. rsc.org

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. rsc.org

The complete assignment of ¹H and ¹³C NMR signals allows for the confirmation of the 3-deoxyanthocyanidin backbone and the determination of the substitution pattern on the A and B rings. For example, in the structural elucidation of the related compound 4-carboxy-3-deoxycyanidin, detailed analysis of 1D and 2D NMR spectra was crucial for assigning all proton and carbon signals and confirming the molecular structure. rsc.org

Table 3: NMR Experiments for Structural Elucidation of 3-Deoxyanthocyanidins

NMR ExperimentInformation Obtained
¹H NMRProton chemical shifts and coupling constants (J-values)
¹³C NMRCarbon chemical shifts
DQF-COSY¹H-¹H spin-spin coupling correlations
HSQCDirect ¹H-¹³C one-bond correlations
HMBCLong-range ¹H-¹³C correlations (2-3 bonds)

Mass Spectrometry (MS) Including FAB-MS and Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. researchgate.net

Electrospray Ionization (ESI-MS): This is the most common soft ionization technique used for the analysis of flavonoids, including 3-deoxyanthocyanidins, often in conjunction with liquid chromatography. researchgate.netresearchgate.net ESI allows for the ionization of polar, thermally labile molecules directly from a solution. Analysis is typically performed in the positive ion mode to generate protonated molecules [M+H]⁺. High-resolution mass spectrometry (e.g., Q-TOF) can provide highly accurate mass measurements, enabling the determination of the elemental formula. rsc.org Tandem MS (MS/MS) experiments induce fragmentation of the precursor ion, yielding product ions that are characteristic of the flavonoid structure. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions, which cleave the C-ring, and neutral losses of small molecules like CO and H₂O. mdpi.compreprints.org

Fast Atom Bombardment (FAB-MS): FAB is an older soft ionization technique that was used for the analysis of non-volatile and thermally unstable compounds like flavonoids before the widespread adoption of ESI. researchgate.netnih.gov In FAB-MS, the analyte is mixed with a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This process desorbs and ionizes the analyte molecules. While effective, FAB-MS can produce more complex spectra with matrix-related ions and has largely been superseded by ESI and MALDI for flavonoid analysis. researchgate.net

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a widely used technique for the quantification of anthocyanidins, including this compound. This method is based on the principle that these molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

The UV-Vis spectrum of anthocyanidins is characterized by two main absorption bands. For compounds structurally similar to this compound, such as delphinidin (B77816), these bands are typically observed in the UV region around 274 nm and in the visible region at approximately 536 nm. The absorption in the visible range is responsible for the characteristic color of these compounds. For 3-deoxyanthocyanidins, the maximum absorption peak in the visible region is generally found between 480 nm and 498 nm.

The quantification of this compound using UV-Visible spectrophotometry involves measuring the absorbance at its specific maximum absorption wavelength (λmax). While the exact λmax for this compound is not widely reported, data from structurally analogous compounds provide a reasonable estimation. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for quantification. For many anthocyanidin 3-glycosides, the molar absorptivity has been determined to be in the range of 22,000 to 23,000 L·mol⁻¹·cm⁻¹ in acidified solutions.

Table 1: Estimated UV-Visible Spectrophotometric Data for this compound Quantification

ParameterEstimated Value/RangeReference Compound(s)
λmax (Visible Region) ~480 - 540 nm3-Deoxyanthocyanidins, Delphinidin
λmax (UV Region) ~274 nmDelphinidin
Molar Absorptivity (ε) ~22,000 - 23,000 L·mol⁻¹·cm⁻¹Anthocyanidin 3-glycosides

Note: The values presented are estimations based on structurally similar compounds and may vary depending on the solvent and pH.

Electrochemical Analytical Approaches

Electrochemical methods offer sensitive and informative approaches to study the redox properties of electroactive compounds like this compound. These techniques are particularly useful for understanding the antioxidant capacity of flavonoids, which is closely linked to their ability to donate electrons.

Differential Pulse Voltammetry (DPV) for Redox Properties

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used to determine the redox potentials of compounds. In DPV, a series of small voltage pulses are superimposed on a linearly increasing potential ramp. The current is measured before and at the end of each pulse, and the difference is plotted against the potential. This method enhances the signal-to-noise ratio by minimizing the contribution of non-faradaic (charging) current, resulting in well-defined peaks at the oxidation or reduction potentials of the analyte.

The redox behavior of flavonoids, including this compound, is primarily attributed to the hydroxyl groups present on their aromatic rings, particularly the B-ring. The arrangement of these hydroxyl groups significantly influences the oxidation potential. For anthocyanins, the oxidation process is pH-dependent, with oxidation potentials generally shifting to lower values as the pH increases. While specific DPV data for this compound is scarce, studies on related anthocyanins indicate that the first oxidation peak, corresponding to the oxidation of the B-ring hydroxyl groups, occurs at a relatively low positive potential.

Table 2: Anticipated Differential Pulse Voltammetry (DPV) Parameters for this compound

ParameterAnticipated ObservationRationale based on Analogous Compounds
Oxidation Peak Potential (Epa) Low positive potentialThe 3',4',5'-trihydroxyl substitution on the B-ring facilitates electron donation.
pH Dependence Epa decreases with increasing pHInvolvement of protons in the oxidation-reduction reaction.
Peak Shape Well-defined, symmetrical for reversible processesDPV provides high resolution for electrochemical signals.

Cyclic Voltammetry (CV) for Electron-Shuttling Capabilities

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior and electron transfer mechanisms of chemical species. In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is plotted against the applied potential, producing a cyclic voltammogram.

The shape of the cyclic voltammogram provides valuable information about the thermodynamics and kinetics of the electron transfer process. For a reversible one-electron process, the separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) is theoretically 59 mV at 25 °C, and the ratio of the peak currents (ipa/ipc) is equal to one.

The electron-shuttling capability of a compound refers to its ability to act as a mediator in electron transfer reactions, being repeatedly oxidized and reduced without significant degradation. This property is crucial for the antioxidant activity of many natural compounds. For anthocyanins, CV studies have shown that they can undergo reversible or quasi-reversible redox cycling. This reversible behavior is indicative of their potential to act as effective electron shuttles. The 3',4',5'-trihydroxyl substitution pattern on the B-ring of this compound is expected to confer significant electron-donating and, consequently, electron-shuttling capabilities.

Table 3: Expected Cyclic Voltammetry (CV) Characteristics for this compound

ParameterExpected ObservationImplication for Electron-Shuttling
Redox Couple Presence of both anodic and cathodic peaksIndicates a reversible or quasi-reversible redox process.
Peak Separation (ΔEp) Close to 59/n mV (where n is the number of electrons) for a reversible processSuggests efficient electron transfer kinetics.
Peak Current Ratio (ipa/ipc) Approximately 1 for a stable redox coupleDemonstrates the stability of the oxidized and reduced forms, essential for shuttling.

Redox Chemistry and Electrochemical Properties of Tricetinidin

Investigation of Reduction Potential

The reduction potential of a compound is a measure of its tendency to acquire electrons and thereby be reduced. For flavonoids like tricetinidin, the oxidation potential, or the tendency to donate electrons, is more commonly studied and is directly related to their antioxidant capacity. The lower the oxidation potential, the more easily the compound can be oxidized, making it a more potent antioxidant.

Electrochemical studies on various anthocyanidins have established that the pattern of hydroxylation on the B-ring is a primary determinant of their redox potentials. mdpi.comcore.ac.uk Anthocyanidins with a pyrogallol (B1678534) group (three hydroxyl groups) on the B-ring, like delphinidin (B77816), are more easily oxidized than those with a catechol group (two hydroxyl groups), such as cyanidin (B77932). core.ac.uk Compounds with a single hydroxyl group on the B-ring, like pelargonidin, have the highest oxidation potentials and are thus the least active antioxidants among the common anthocyanidins. mdpi.comnih.gov

Tricetinidin possesses a pyrogallol B-ring, structurally similar to delphinidin. Therefore, it is predicted to have a low oxidation potential, comparable to that of delphinidin, indicating a high propensity to donate electrons. This electron-donating ability is the basis of its strong antioxidant activity. mdpi.comnih.gov The first oxidation peak, which is the most significant for antioxidant action, corresponds to the oxidation of the B-ring hydroxyl groups. core.ac.uk For delphinidin, this occurs at a less positive potential compared to other anthocyanidins, a characteristic expected to be shared by tricetinidin. core.ac.uk

Table 1: Comparative Oxidation Potentials of Common Anthocyanidins

Anthocyanidin B-Ring Substitution Relative Antioxidant Activity
Delphinidin 3',4',5'-Trihydroxyl Very High mdpi.comnih.gov
Tricetinidin (predicted) 3',4',5'-Trihydroxyl Very High
Petunidin (B3231668) 3'-Methoxy, 4',5'-Dihydroxyl High nih.gov
Cyanidin 3',4'-Dihydroxyl High mdpi.comnih.gov
Pelargonidin 4'-Hydroxyl Low mdpi.comnih.gov
Peonidin (B1209262) 3'-Methoxy, 4'-Hydroxyl Low nih.gov

This table is generated based on established structure-activity relationships for anthocyanidins. Predicted values for Tricetinidin are based on its structural similarity to Delphinidin.

Electron Transfer Mechanisms in Biochemical Systems

The antioxidant activity of anthocyanins is primarily executed through electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms, which allow them to neutralize free radicals. mdpi.com In biochemical systems, tricetinidin, like other potent antioxidant flavonoids, can act as a reducing agent, donating electrons to reactive oxygen species (ROS) and other radicals. mdpi.com

The flavylium (B80283) cation structure, characteristic of anthocyanidins, is a key participant in these electron transfer reactions. The process is often pH-dependent, with the molecule existing in different structural forms (flavylium cation, quinoidal base, carbinol pseudobase, and chalcone) at various pH levels. uc.ptljmu.ac.uk The electron-donating capacity is generally highest in the anionic forms that predominate at higher pH, making them more potent reductants. researchgate.net

In biological contexts, the interaction of flavonoids with cellular components can modulate their redox properties. For instance, binding to proteins or membranes can alter the reduction potential of the flavonoid, potentially enhancing its ability to reduce targets like cytochrome c. researchgate.net The ability of flavonoids to shuttle electrons makes them effective electrochemical catalysts in biological systems, facilitating redox reactions that can mitigate oxidative stress. mdpi.comnih.gov The pyrogallol group on tricetinidin's B-ring makes it particularly effective in these electron transfer reactions, contributing to its protective effects against oxidative stress-induced cellular damage. acs.org

Relationship Between Structural Features and Redox Activity

The redox activity of anthocyanidins is intricately linked to their molecular structure. The key features determining their electron-donating capacity are:

Number and Position of Hydroxyl Groups on the B-ring: This is the most critical factor. An increase in the number of hydroxyl (OH) groups on the B-ring enhances antioxidant activity by lowering the oxidation potential. nih.gov The ortho-dihydroxyphenyl (catechol) structure of cyanidin and the trihydroxyphenyl (pyrogallol) structure of delphinidin and tricetinidin are particularly important for high redox activity. mdpi.comu-tokyo.ac.jp These structures readily donate electrons and stabilize the resulting phenoxyl radical through resonance. mdpi.com

Glycosylation: The presence of sugar moieties, which distinguishes anthocyanins from anthocyanidins, can influence redox activity. Glycosylation can sometimes decrease antioxidant activity due to steric hindrance, which may interfere with the molecule's ability to interact with free radicals. core.ac.uk As an aglycone, tricetinidin's redox-active hydroxyl groups are unencumbered.

Methoxylation: The replacement of a hydroxyl group with a methoxy (B1213986) (-OCH₃) group on the B-ring generally decreases antioxidant activity. nih.gov This is observed when comparing cyanidin to peonidin or delphinidin to petunidin and malvidin. The electron-donating capacity of a methoxy group is less than that of a hydroxyl group in this context. uc.pt

Tricetinidin's structure, featuring a pyrogallol B-ring and lacking a C3-hydroxyl group, positions it as a potent antioxidant. Its high number of B-ring hydroxyl groups provides a low oxidation potential, facilitating efficient electron donation to neutralize free radicals. nih.gov This structural configuration underscores its significant potential in applications targeting oxidative stress.

Stability and Degradation Pathways of Tricetinidin Chloride

Influence of pH on Structural Forms and Stability

The stability and color of Tricetinidin chloride are profoundly dependent on the pH of the solution due to the ionic nature of its molecular structure. researchgate.netnih.gov Like other anthocyanidins, it exists in a state of equilibrium among several structural forms, each dominating at a specific pH range. researchgate.net

At a very low pH (around 1.0-3.0), the molecule is predominantly in the form of the red-colored flavylium (B80283) cation . researchgate.netnih.gov This form is generally the most stable. nih.gov As the pH increases to values between 4 and 5, a kinetic and thermodynamic competition occurs, leading to the formation of two colorless species: the carbinol pseudobase and the chalcone (B49325) . researchgate.netnih.gov The equilibrium between the flavylium cation and the carbinol is established through hydration. researchgate.net At this pH range, an anthocyanin solution typically has very little color. nih.gov

In the neutral to slightly alkaline range (pH > 7), further deprotonation can lead to the formation of purplish or blue quinonoidal species. researchgate.netnih.gov However, at these higher pH values, anthocyanins are generally unstable and prone to degradation. researchgate.netnih.gov The degradation often involves the opening of the flavonoid structure to form a chalcone, which can then be further broken down into phenolic acid and aldehyde compounds. researchgate.netscielo.br The equilibrium among these four primary structural forms—flavylium cation, quinoidal base, carbinol, and chalcone—coexists at pH values between 4 and 6. researchgate.net

pH RangePredominant Structural FormAppearanceRelative Stability
< 3Flavylium CationRed/Purple researchgate.netHigh nih.gov
4 - 5Carbinol Pseudobase / ChalconeColorless / Pale Yellow researchgate.netLow nih.gov
6 - 7Quinoidal BasePurple/Blue nih.govUnstable
> 7Degradation ProductsColorless/Brown researchgate.netscielo.brDegraded researchgate.net

Photodegradation Mechanisms Under Different Light Conditions

Exposure to light, particularly UV radiation, is a significant factor in the degradation of anthocyanidins. scispace.commdpi.com The pH of the solution plays a crucial role in the rate of photodegradation because it dictates the predominant structural form of the anthocyanin. mdpi.com In acidic environments, where the more stable flavylium cation exists, anthocyanins exhibit relatively higher stability under light. mdpi.com

The photodegradation process can be initiated by the excitation of the flavylium cation upon exposure to light. scispace.com While the end products of light-induced degradation can be similar to those from thermal degradation, the kinetic pathway is distinct. scispace.com Exposure to light can also deactivate the colorless hydration products of anthocyanins through UV excitation. mdpi.com

Thermal Stability and Degradation Kinetics

Temperature is a critical factor influencing the stability of anthocyanidins. nih.gov Generally, as temperature increases, the rate of degradation accelerates. nih.govnih.gov Thermal degradation of anthocyanins typically follows a first-order kinetic model. nih.govnih.gov

Tricetinidin belongs to the 3-deoxyanthocyanidins, a class of anthocyanins noted for their enhanced stability against heat and bleaching compared to their hydroxylated counterparts. researchgate.net The absence of a hydroxyl group at the C-3 position contributes to this increased thermal stability. researchgate.net Studies on 3-deoxyanthocyanidins have shown high color retention even after treatments at 95°C for 2 hours. researchgate.net The primary degradation products resulting from heat treatment at pH 3–7 have been identified as chalcones. researchgate.net The enhanced thermal stability is attributed to a slower rate of chalcone formation and a greater resistance to the fission of the C-ring. researchgate.net

The degradation kinetics are often described using parameters like the reaction rate constant (k) and half-life (t1/2), with the temperature dependence of the reaction rate constant modeled by the Arrhenius equation. scielo.brnih.gov

Illustrative Thermal Degradation Kinetics for Anthocyanins (First-Order Model)
Temperature (°C)Rate Constant (k) (h⁻¹)Half-Life (t₁/₂) (h)Reference Compound/Extract
700.02626.6H. sabdariffa Extract (HCl-Methanol) scielo.br
800.03122.3H. sabdariffa Extract (HCl-Methanol) scielo.br
900.03917.7H. sabdariffa Extract (HCl-Methanol) scielo.br
Data presented is for illustrative purposes from *Hibiscus sabdariffa extracts and may not be directly representative of this compound.

Impact of Metal Ions on Stability

The stability and color of anthocyanidins can be significantly influenced by the presence of metal ions. nih.gov Anthocyanidins that possess a catechol (ortho-dihydroxyphenyl) or pyrogallol (B1678534) group on the B-ring, such as tricetinidin, can chelate with metal ions like aluminum (Al³⁺) or iron (Fe³⁺). scispace.comsemanticscholar.org This complexation often results in a bathochromic shift (a shift to longer wavelengths), leading to a "bluing" effect on the color of the solution. semanticscholar.org

Metal chelation generally enhances the stability of the anthocyanidin molecule. semanticscholar.org The formation of these complexes can protect the flavylium cation from hydration and subsequent degradation. researchgate.net The extent of this stabilization and the resulting color are dependent on the specific metal ion, the anthocyanidin structure, the metal-to-pigment ratio, and the pH of the medium. semanticscholar.org For instance, even small concentrations of metal ions can trigger significant color shifts and increase the half-life of the pigment, particularly at neutral or slightly alkaline pH. semanticscholar.org

Strategies for Enhancing Stability in Research Matrices

Given the inherent instability of anthocyanidins under various conditions, several strategies have been developed to enhance their stability for research and other applications. nih.govsemanticscholar.org These methods primarily involve structural modification or physical protection of the molecule.

Structural Modifications:

Acylation: The esterification of hydroxyl groups on the anthocyanidin structure with organic acids (acylation) can substantially increase stability. nih.govmdpi.com The acyl groups can provide steric hindrance, which reduces the susceptibility of the flavylium cation to nucleophilic attack by water. semanticscholar.orgmdpi.com Aromatic acyl groups can also stack with the pyrylium (B1242799) ring, an effect known as intramolecular co-pigmentation, which further stabilizes the molecule. mdpi.com

Encapsulation:

Microencapsulation and Nanoencapsulation: This physical method involves entrapping the anthocyanidin within a protective wall material. semanticscholar.orgpan.olsztyn.pl Techniques like spray-drying, freeze-drying, and liposome (B1194612) formation are commonly used. pan.olsztyn.plchemfaces.commyfoodresearch.com The wall material, often a carbohydrate like maltodextrin (B1146171) or a protein, acts as a barrier against oxygen, light, and adverse pH, thereby slowing down degradation. nih.govpan.olsztyn.pl Nanoemulsions and nanoliposomes are advanced strategies that can further improve the physicochemical stability of these compounds. semanticscholar.org

Common Encapsulation Techniques for Anthocyanin Stabilization
TechniqueCommon Wall Material(s)Principle of Protection
Spray-DryingMaltodextrin, Gums, Soy Protein Isolate nih.govpan.olsztyn.plForms a solid matrix, protecting from oxygen and light. pan.olsztyn.pl
Freeze-DryingVarious biopolymersHigh retention of the compound by sublimating the solvent at low temperature. myfoodresearch.com
Liposome EncapsulationPhospholipids (e.g., Lecithin) semanticscholar.orgchemfaces.comCreates a lipid bilayer vesicle enclosing the aqueous core containing the anthocyanin. chemfaces.com
NanoemulsionsOil, water, surfactants semanticscholar.orgForms a stable oil-in-water or water-in-oil nanoscale dispersion. semanticscholar.org

Biological Activities and Underlying Molecular Mechanisms in Vitro and in Vivo Models, Excluding Human Clinical Trials

Antioxidant Activity and Free Radical Scavenging

Tricetinidin, a 3-deoxyanthocyanidin, demonstrates notable antioxidant properties. Like other polyphenolic compounds, its structure lends itself to scavenging radical oxygen species. researchgate.net The health-promoting effects of 3-deoxyanthocyanidins such as tricetinidin are considered to be closely linked to their potent antioxidant activity. researchgate.net

Scavenging of Reactive Oxygen Species (ROS)

Tricetinidin has been shown to effectively reduce the formation of intracellular reactive oxygen species (ROS). researchgate.net In a study using rat kidney cells, treatment with the superoxide-inducer antimycin A led to a significant increase in ROS, and the combination with tricetinidin protected the cells from this oxidative stress. researchgate.net This activity is a key component of its protective effects against cellular damage. researchgate.netmdpi.com

Protection Against Oxidative Stress-Induced Cellular Damage

The compound provides protection against cellular damage induced by oxidative stress. researchgate.net Oxidative stress can lead to an increase in oxidatively modified macromolecules like DNA, which is associated with various pathological conditions. mdpi.com Tricetinidin's ability to counter the effects of oxidative inducers demonstrates its potential as a protective agent for cells. researchgate.net

Modulation of Endogenous Antioxidant Systems (e.g., Heme Oxygenase-1 (HO-1) Upregulation)

A significant mechanism behind tricetinidin's antioxidant effect is its ability to modulate the body's own defense systems. Research has shown that tricetinidin, along with delphinidin (B77816), causes an increase in the expression of Heme Oxygenase-1 (HO-1). researchgate.netresearchgate.net HO-1 is a critical enzyme in the cellular defense against oxidative stress. acs.org This upregulation suggests that tricetinidin not only directly scavenges radicals but also enhances the cell's intrinsic antioxidant capabilities. researchgate.netresearchgate.net

Effects on Intracellular Glutathione (B108866) Levels and Mitochondrial Membrane Potential

In studies analyzing the cellular response to oxidative stress, tricetinidin showed effects on glutathione (GSH) production and mitochondrial membrane potential that were comparable to other analyzed antioxidants. researchgate.netresearchgate.net Maintaining intracellular glutathione homeostasis and mitochondrial membrane potential is crucial for cell viability, and tricetinidin's influence on these factors contributes to its cytoprotective profile. researchgate.netbiocrick.com

Reduction of DNA Damage (e.g., Anti-genotoxic Effects in Micronucleus Test)

Tricetinidin exhibits anti-genotoxic effects by protecting against DNA damage. researchgate.net In an in vitro study, it was shown to prevent DNA damage and protect animal cells from genotoxicity induced by insulin. researchgate.net The anti-genotoxic effect was specifically investigated using the cytokinesis block micronucleus test, where tricetinidin protected against insulin-induced genomic damage. researchgate.netresearchgate.net This demonstrates its role in preserving genomic integrity under conditions of stress.

Comparison of Antioxidant Efficacy with Related Flavonoids (e.g., Delphinidin, Myricetin)

When compared with related flavonoids, tricetinidin holds its own as a potent antioxidant. Its antioxidant activity was found to be comparable to its anthocyanin analog, delphinidin. researchgate.net Both tricetinidin and delphinidin were highlighted as potential candidates for development as antioxidant supplements. researchgate.netresearchgate.net In a study assessing the inhibition of the Hepatitis C virus, tricetinidin chloride demonstrated moderate inhibition, similar to myricetin, whereas delphinidin showed strong inhibition.

Interactive Data Table: Comparative Effects of Tricetinidin and Related Compounds

CompoundEffect on ROS FormationHO-1 UpregulationAnti-genotoxic Effect (Micronucleus Test)
Tricetinidin Reduces ROS formation researchgate.netIncreases expression researchgate.netresearchgate.netProtects against induced genomic damage researchgate.netresearchgate.net
Delphinidin Reduces ROS (implied)Increases expression researchgate.netresearchgate.netProtects against induced genomic damage (implied) researchgate.net
Myricetin Not specified in this contextNot specified in this contextNot specified in this context

Antiviral Properties

The antiviral potential of this compound has been explored, particularly concerning its ability to interfere with the lifecycle of the Hepatitis C Virus (HCV). Research in this area has focused on the initial stages of viral infection, namely the entry of the virus into host cells, and the structural integrity of the viral particle itself.

Studies investigating a range of natural polyphenols have identified this compound as a moderate inhibitor of Hepatitis C Virus (HCV) infection. nih.govresearchgate.net In experimental models using the JFH1 strain of HCV, this compound demonstrated a noticeable, though not potent, reduction in viral infectivity. nih.govresearchgate.net This inhibitory effect is attributed to the compound's interference with the viral entry process, a critical first step in the HCV lifecycle where the virus attaches to and penetrates the host hepatocyte. researchgate.netwjgnet.com

The research context places this compound within a group of structurally related flavonoids, such as delphinidin and epigallocatechin-3-gallate (EGCG), which have also been studied for their anti-HCV properties. nih.govresearchgate.net While delphinidin was identified as a strong inhibitor of HCV entry and EGCG as a known inhibitor, the activity of this compound was found to be less pronounced. nih.gov The comparative analysis of these compounds suggests that specific structural features, such as the number and position of hydroxyl groups on the flavonoid skeleton, are crucial for potent anti-HCV activity. nih.gov For instance, delphinidin's strong inhibition highlights the importance of the trihydroxyphenyl group for significant antiviral action against HCV. nih.gov

Table 1: Comparative Inhibitory Activity of Selected Flavonoids on HCV Infection This interactive table summarizes research findings on the relative effectiveness of this compound and related compounds in inhibiting Hepatitis C Virus infection in vitro.

Compound Observed Anti-HCV Activity (JFH1 Strain) Source(s)
This compound Moderate inhibition nih.gov, researchgate.net
Delphinidin Strong inhibition nih.gov
Epigallocatechin-3-gallate (EGCG) Known inhibitor (used as benchmark) nih.gov, researchgate.net
Cyanidin (B77932) chloride Moderate inhibition nih.gov
Myricetin Moderate inhibition nih.gov
Pelargonidin chloride No significant inhibition nih.gov

The mechanism by which certain polyphenols inhibit HCV entry is believed to involve direct interaction with the viral particle, leading to alterations in its structure. nih.govresearchgate.net Studies on the potent inhibitors EGCG and delphinidin have provided insight into this phenomenon. researchgate.net Using cryo-transmission electron microscopy, researchers observed that treatment with these compounds induced a visible "bulge" on HCV pseudoparticles. nih.govresearchgate.net This structural deformation is thought to impair the virus's ability to attach to the surface of host cells, thereby preventing infection. nih.govresearchgate.net The process does not appear to cause the aggregation or complete destruction of the viral particle but rather a specific alteration of its shape. researchgate.net

Given that this compound is structurally related to these compounds and also demonstrates inhibitory effects on HCV entry, it is plausible that it acts via a similar, though less efficient, mechanism. nih.gov The moderate inhibition observed with this compound suggests it may also induce some level of structural change in the viral particle, albeit not as effectively as more potent inhibitors like delphinidin. nih.gov

Enzyme Inhibition Studies

This compound, as a member of the flavonoid family, has been evaluated in computational studies for its potential to interact with and modulate the activity of various enzymes. These investigations range from predicting broad, non-specific interactions to identifying potential specific protein targets.

Flavonoids as a chemical class have the potential to engage in non-specific interactions with a wide array of proteins. u-tokyo.ac.jp A primary mechanism for this is their ability to bind to the ATP-binding sites present in a large number of enzymes, particularly protein kinases. u-tokyo.ac.jp This can lead to broad-spectrum inhibitory effects. Furthermore, some polyphenols, such as tannins, are known to inhibit certain enzymes non-specifically through mechanisms like ion binding, which can destabilize enzyme function. mdpi.com While not studied in detail for this compound specifically, its polyphenolic structure suggests it could participate in such general interactions.

In silico studies have been conducted to predict the binding affinity of various flavonoid compounds, including Tricetinidin, to specific protein targets. mdpi.com Molecular docking simulations explored the interaction of Tricetinidin with key regulatory proteins implicated in cellular signaling pathways. mdpi.com

These computational models predicted that Tricetinidin has a strong binding affinity for Mitogen-activated protein kinase 1 (MAPK1) and Estrogen Receptor 1 (ESR1). mdpi.com The predicted interaction with MAPK1 is noteworthy, as related anthocyanidins like delphinidin have been experimentally shown to block the MAPK signaling pathway, which is involved in cellular processes like inflammation and proliferation. u-tokyo.ac.jp The ability of Tricetinidin to fit into the binding sites of these proteins in simulation suggests a potential for specific modulation of their activity. mdpi.com

Table 2: Predicted Binding Affinities of Tricetinidin and Other Ligands to Selected Protein Targets (In Silico Data) This interactive table presents data from a molecular docking study, showing the calculated binding energy (in kcal/mol) of Tricetinidin and other compounds with specific enzyme targets. Lower energy values indicate stronger predicted binding.

Ligand Target Protein Predicted Binding Affinity (kcal/mol) Source
Tricetinidin MAPK1 -9.2 mdpi.com
Tricetinidin ESR1 -9.1 mdpi.com
Luteolin MAPK1 -9.5 mdpi.com
Delphinidin MAPK1 -9.3 mdpi.com
Cyanidin MAPK1 -9.2 mdpi.com
Sorafenib (Control Drug) MAPK1 -8.7 mdpi.com

Role of Tricetinidin in Plant Physiology and Defense Mechanisms

Contribution to Plant Pigmentation and Visual Signaling

Tricetinidin and other 3-deoxyanthocyanidins are water-soluble pigments that contribute to the vibrant colors observed in various plant tissues, including flowers and leaves. nih.gov These pigments are responsible for a spectrum of colors, particularly orange-red hues. nih.gov Unlike the more common anthocyanins, 3-deoxyanthocyanidins lack a hydroxyl group at the C-3 position of their chemical structure, a feature that enhances their stability under varying temperature and pH conditions. researchgate.net

The presence of these pigments in flowers is a key component of visual signaling to attract pollinators. The specific coloration produced by tricetinidin can guide insects and other animals to the flowers, facilitating pollination and ensuring the plant's reproductive success. The brilliant colors serve as a long-distance attractant, indicating a potential food reward, such as nectar.

In leaves, the reddish coloration produced by compounds like tricetinidin can have protective functions. nih.gov For instance, the pigments can shield the photosynthetic machinery from the damaging effects of high-intensity light and UV radiation. nih.gov This photoprotective role is crucial for plant survival in environments with intense solar exposure.

Plant Pigment ClassColors ProducedRole in Plant Physiology
3-Deoxyanthocyanidins (e.g., Tricetinidin) Orange-red, Blue-violet nih.govPigmentation, Visual Signaling, Photoprotection nih.govnih.gov
Anthocyanins Red, Purple, Blue nih.govPigmentation, Pollinator Attraction, UV Screening nih.govmdpi.com
Carotenoids Yellow, Orange, Red nih.govPhotosynthesis, Photoprotection nih.gov

Involvement in Stress Response and Defense Pathways

Tricetinidin is a key player in a plant's defense arsenal, particularly in its response to both biotic and abiotic stressors. As a phytoalexin, tricetinidin is produced in response to microbial infections, helping to inhibit the growth and spread of pathogens. nih.govresearchgate.net The production of these compounds is a crucial component of the plant's innate immune system.

The biosynthesis of 3-deoxyanthocyanidins is often induced by environmental challenges, highlighting their role in stress adaptation. nih.govresearchgate.net In some plant species, the accumulation of these compounds is a direct response to pathogen attack. researchgate.net The antioxidant properties of tricetinidin also contribute to its protective functions. nih.gov By scavenging harmful reactive oxygen species (ROS) that are generated during times of stress, tricetinidin helps to mitigate oxidative damage to cellular components. nih.gov

Research has shown that the application of chloride salts can enhance a plant's resistance to a broad spectrum of biotic challenges, including bacterial and fungal pathogens, as well as herbivorous insects. frontiersin.org While the direct interaction between chloride and tricetinidin is not fully elucidated, the presence of chloride ions has been shown to potentiate plant defense responses, which may include the synthesis of phytoalexins like tricetinidin.

StressorPlant Response Involving 3-Deoxyanthocyanidins
Microbial Pathogens Production of phytoalexins (e.g., tricetinidin) to inhibit pathogen growth. nih.govresearchgate.net
Environmental Stress Accumulation of 3-deoxyanthocyanidins as a coping mechanism. nih.govresearchgate.net
Oxidative Stress Scavenging of reactive oxygen species by antioxidant properties. nih.gov

Ecological Significance (e.g., Pollinator Attraction, Herbivory Defense)

The roles of tricetinidin in pigmentation and defense translate into significant ecological interactions. The vibrant colors produced by this compound in flowers are a classic example of mutualism, where both the plant and the pollinator benefit. The visual cues attract pollinators, ensuring the plant's reproduction, while the pollinators receive a nectar reward.

Conversely, in vegetative tissues, the accumulation of tricetinidin can serve as a defense against herbivores. The presence of these secondary metabolites can make the plant tissues less palatable or even toxic to insects and other herbivores, thus reducing the amount of damage the plant sustains. This chemical defense is a critical strategy for plant survival in ecosystems with high herbivore pressure.

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

The biosynthetic pathway of 3-deoxyanthocyanidins, including tricetinidin, is an area of active research. jobelyn.com.ng While the general framework of the flavonoid biosynthetic pathway is understood, the specific enzymes and regulatory networks that lead to the production of tricetinidin are still being unraveled. jobelyn.com.ngfrontiersin.org In plants, the biosynthesis of anthocyanins and 3-deoxyanthocyanins are competing and partially overlapping pathways derived from the phenylpropanoid pathway. jobelyn.com.ng The conversion of phenylalanine to naringenin (B18129) is a key initial step, involving several enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). jobelyn.com.ngfrontiersin.org Naringenin can then be converted to eriodictyol (B191197) by flavonoid 3'-hydroxylase (F3'H). jobelyn.com.ng

A crucial divergence from the anthocyanin pathway is the absence of flavanone-3-hydroxylase (F3H) activity, which is essential for the production of 3-deoxyanthocyanidins. jobelyn.com.ng Instead of being converted to dihydroflavonols by F3H, flavanones are directly catalyzed by dihydroflavonol 4-reductase (DFR) or a DFR-like enzyme called flavanone (B1672756) 4-reductase (FNR) to produce the key intermediates, apiforol (B1221251) and luteoforol. jobelyn.com.ng Further research is needed to identify and characterize the specific enzymes responsible for the subsequent steps leading to tricetinidin. The maize P1 gene is known to activate structural genes like CHS, CHI, and DFR, which are required for 3-deoxyanthocyanin biosynthesis, while not activating F3H. jobelyn.com.ng

Future research should focus on identifying and characterizing the full suite of enzymes involved in the tricetinidin biosynthetic pathway. This includes the specific hydroxylases and reductases that act on precursors to form the final tricetinidin structure. Understanding the regulatory networks, including the transcription factors and signaling pathways that control the expression of these biosynthetic genes, is also a critical area for future investigation. jobelyn.com.ng

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

The accurate detection and quantification of tricetinidin and its metabolites are crucial for understanding its biosynthesis, biological activities, and potential applications. While traditional methods like spectrophotometry and high-performance liquid chromatography (HPLC) are commonly used for anthocyanin analysis, more advanced techniques are needed for trace analysis and comprehensive metabolomic studies. creative-proteomics.compcbiochemres.com

Spectrophotometric methods, which measure absorbance at specific wavelengths, are rapid and cost-effective but can lack specificity in complex mixtures. creative-proteomics.com Chromatographic methods, particularly HPLC coupled with UV-visible or diode array detection, offer better separation and quantification. creative-proteomics.commdpi.com For enhanced sensitivity and specificity, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for identifying individual anthocyanin compounds. creative-proteomics.comresearchgate.net

Future research should focus on developing and optimizing advanced analytical techniques for tricetinidin analysis. This includes the refinement of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy methods for structural elucidation and quantification. creative-proteomics.com The development of high-throughput screening techniques, such as those used in phytochemical libraries, could accelerate the discovery and analysis of tricetinidin from various sources. mdpi.comscribd.com Furthermore, the application of metabolomics approaches will be essential to map the metabolic fate of tricetinidin in biological systems and to identify novel metabolites. pcbiochemres.com

Exploration of Novel Biological Activities in Non-Clinical Models

Tricetinidin has demonstrated a range of biological activities in non-clinical models, primarily related to its antioxidant properties. researchgate.net In vitro studies have shown its ability to reduce the formation of reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. researchgate.net For instance, tricetinidin has been shown to protect rat kidney cells against oxidative stress inducers and prevent insulin-induced genotoxicity. researchgate.netacs.org Its antioxidant activity is comparable to that of its anthocyanin analog, delphinidin (B77816), and other well-known antioxidants. researchgate.net

Beyond its antioxidant effects, tricetinidin has been investigated for other biological activities. It has been shown to inhibit the expression of the IgE receptor (FcεRI) on human mast cells, suggesting potential anti-allergic properties, although it was less potent than delphinidin. jobelyn.com.ng Additionally, tricetinidin exhibited moderate inhibitory effects on Hepatitis C virus (HCV) infection. researchgate.net

Future research should expand the exploration of novel biological activities of tricetinidin in a wider range of non-clinical models. This could include investigating its potential anti-inflammatory, anti-cancer, and neuroprotective effects. mdpi.comnih.govljmu.ac.uk Studies using various cell lines and animal models are needed to elucidate the mechanisms underlying these activities and to identify potential therapeutic targets. nih.gov

Rational Design of Tricetinidin Derivatives with Enhanced Stability or Specific Biological Functions

While tricetinidin possesses interesting biological activities, its stability can be a limiting factor for practical applications. mdpi.com The rational design and synthesis of tricetinidin derivatives offer a promising strategy to overcome this limitation and to enhance specific biological functions. nih.govdokumen.pub The stability of anthocyanins is influenced by factors such as pH, light, and temperature, and modifications to their chemical structure can improve their resilience. mdpi.comresearchgate.net

The synthesis of derivatives can involve modifications to the core flavylium (B80283) structure, such as the addition of different functional groups or the alteration of existing ones. For example, the substitution of hydroxyl groups with methoxy (B1213986) groups has been shown to increase the inducer capacity of related 3-deoxyanthocyanins. acs.org The design of novel tricyclic compounds based on the structure of related natural products has led to the development of highly active inhibitors of nitric oxide production. nih.gov

Future research should focus on the systematic design and synthesis of a library of tricetinidin derivatives. dokumen.pub This will involve computational modeling to predict the effects of different structural modifications on stability and biological activity. The synthesized derivatives should then be screened for enhanced stability under various conditions and for improved potency in specific biological assays. This approach could lead to the development of novel compounds with tailored properties for various applications.

Mechanistic Studies on Cellular and Molecular Interactions Beyond Antioxidant Properties

While the antioxidant properties of tricetinidin are relatively well-studied, the detailed cellular and molecular mechanisms underlying its other biological effects remain largely unexplored. researchgate.netnih.gov Understanding these mechanisms is crucial for a comprehensive assessment of its therapeutic potential.

Studies on related flavonoids have revealed complex interactions with various cellular signaling pathways. nih.govdrugbank.com For example, delphinidin has been shown to induce apoptosis in cancer cells through an oxidative stress-involved JNK signaling pathway. nih.govresearchgate.net It can also modulate signaling pathways involved in cell survival and death. mdpi.com Anthocyanins have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and carcinogenesis, by targeting the NF-κB pathway. nih.gov

Future research should aim to elucidate the specific molecular targets and signaling pathways that are modulated by tricetinidin. This could involve techniques such as microarray analysis to identify changes in gene expression, and proteomic approaches to identify protein interactions. mdpi.com Investigating the effects of tricetinidin on key cellular processes such as apoptosis, cell cycle regulation, and inflammation will provide a deeper understanding of its biological functions beyond its direct antioxidant capacity. researchgate.net

Biotechnological Approaches for Sustainable Production of Tricetinidin

The natural abundance of tricetinidin can be limited, and chemical synthesis methods are often complex and result in low yields. jobelyn.com.ng Therefore, developing sustainable and cost-effective methods for its production is a key area for future research. Biotechnological approaches, such as microbial fermentation and plant cell culture, offer promising alternatives. google.comcabidigitallibrary.orgnih.gov

The elucidation of the tricetinidin biosynthetic pathway is a prerequisite for its biotechnological production. frontiersin.org Once the key enzymes are identified, their corresponding genes can be introduced into microbial hosts, such as yeast or bacteria, to create "cell factories" for tricetinidin synthesis. nih.gov This approach has been successfully used for the production of other flavonoids and terpenoids. nih.gov For instance, recombinant anthocyanases have been produced in high concentrations in non-conventional yeasts, making their biotechnological manufacture cost-efficient. google.com

Future research should focus on optimizing these biotechnological production systems. This includes strain engineering to improve yields, as well as the development of efficient fermentation and downstream processing techniques. Plant cell and tissue culture could also be explored as a sustainable source of tricetinidin. cabidigitallibrary.org These approaches will be essential for producing sufficient quantities of tricetinidin for further research and potential commercial applications.

Q & A

Q. What are the established methodologies for structural characterization of tricetinidin chloride?

this compound, a 3-desoxyanthocyanidin, requires rigorous structural elucidation using techniques such as nuclear magnetic resonance (NMR) for proton and carbon assignments, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment, and ultraviolet-visible (UV-Vis) spectroscopy to confirm its chromophoric properties. Comparative analysis with structurally related compounds (e.g., apigeninidin, luteolinidin) can validate spectral interpretations . For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability studies should employ controlled degradation experiments, monitoring changes via HPLC-MS at intervals (e.g., 0, 24, 48 hours). Buffer solutions (pH 3–9) and temperatures (25–60°C) simulate physiological and storage conditions. Quantify degradation products and calculate half-life using first-order kinetics. Include antioxidant additives (e.g., ascorbic acid) to assess stabilization efficacy, and validate methods per ICH guidelines .

Q. What are the best practices for synthesizing this compound and minimizing byproducts?

Synthesis typically involves acid-catalyzed condensation of tricetin with a sugar moiety, followed by chloride salt formation. Key steps include:

  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Using anhydrous conditions to prevent hydrolysis.
  • Washing reaction mixtures with water to remove diethylammonium chloride byproducts, as seen in analogous anthocyanidin syntheses . Confirm purity via melting point analysis and thin-layer chromatography (TLC) with ≥95% spot homogeneity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., cell line variability, dosage inconsistencies) . Meta-analyses should stratify data by experimental models (in vitro vs. in vivo), control groups, and assay types (e.g., DPPH vs. ORAC for antioxidant activity). Statistical heterogeneity can be addressed via random-effects models, and sensitivity analyses should exclude outliers .

Q. What advanced computational methods predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like COX-2 or NADPH oxidase. Validate predictions with experimental IC50 values and site-directed mutagenesis. For pharmacokinetics, use quantitative structure-activity relationship (QSAR) models to predict bioavailability and blood-brain barrier penetration .

Q. How should researchers address discrepancies in this compound’s antioxidant vs. pro-oxidant effects?

Design dose-response studies across a wide concentration range (nM–mM) in multiple cell lines (e.g., HepG2, RAW 264.7). Measure reactive oxygen species (ROS) using fluorescent probes (DCFH-DA) and correlate with cytotoxicity (MTT assay). Redox activity may depend on cellular glutathione levels; include N-acetylcysteine (NAC) as a control to isolate mechanisms .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Nanoformulation (e.g., liposomes, PLGA nanoparticles) enhances solubility and half-life. Conduct pharmacokinetic studies in rodents with intravenous vs. oral administration, analyzing plasma concentrations via LC-MS/MS. Compare area under the curve (AUC) and maximum concentration (Cmax) between free and encapsulated forms. Include bile salt solubilizers for intestinal absorption studies .

Methodological and Reporting Standards

Q. How to ensure reproducibility in this compound experiments?

Follow the ARRIVE guidelines for preclinical studies: report animal strain, age, and housing conditions. For cell studies, document passage numbers, mycoplasma testing, and serum batch details. Share raw data (e.g., NMR spectra, chromatograms) as supplementary information, and deposit protocols in repositories like protocols.io .

Q. What statistical frameworks are appropriate for dose-dependent studies of this compound?

Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals. For multi-concentration experiments, apply ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and power analysis to justify sample sizes. Pre-register analysis plans to mitigate p-hacking .

Q. How to integrate this compound research into broader anthocyanidin literature?

Frame findings within the context of 3-desoxyanthocyanidins’ unique stability and bioactivity compared to glycosylated analogs. Discuss structural determinants (e.g., hydroxylation patterns) using comparative tables (e.g., IC50 values across derivatives). Cite landmark studies on related compounds (e.g., luteolinidin) to highlight novelty .

Tables for Quick Reference

Table 1. Key Analytical Techniques for this compound

ParameterMethodReference Standard
PurityHPLC-MS (C18 column, 0.1% TFA)≥98% peak area
Structural Confirmation1H/13C NMR (DMSO-d6)Compare to [7]
Antioxidant CapacityDPPH assay (517 nm)Trolox equivalence

Table 2. Common Pitfalls in this compound Research

PitfallMitigation Strategy
Oxidation during storageUse amber vials, N2 atmosphere, -80°C storage
Cytotoxicity variabilityStandardize cell passage number, serum type
Poor aqueous solubilityEmploy co-solvents (DMSO ≤0.1%) or nanoformulation

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Reactant of Route 1
Tricetinidin chloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.